REACTION_SMILES
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[CH3:1][S:2][c:3]1[n:4][s:5][c:6]([NH:11][c:12]2[cH:13][cH:14][n:15][cH:16][cH:17]2)[c:7]1[C:8](=[O:9])[NH2:10].[CH3:21][C:22](=[O:23])[O:24][C:25](=[O:26])[CH3:27].[CH3:28][C:29](=[O:30])[OH:31].[OH2:20].[OH:18][OH:19]>>[CH3:1][S:2]([c:3]1[n:4][s:5][c:6]([NH:11][c:12]2[cH:13][cH:14][n:15][cH:16][cH:17]2)[c:7]1[C:8](=[O:9])[NH2:10])(=[O:20])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSc1nsc(Nc2ccncc2)c1C(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CS(=O)(=O)c1nsc(Nc2ccncc2)c1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |